molecular formula C18H29NO3 B2451188 6-(Dodecyloxy)nicotinic acid CAS No. 79785-59-4

6-(Dodecyloxy)nicotinic acid

Cat. No.: B2451188
CAS No.: 79785-59-4
M. Wt: 307.434
InChI Key: XQCVYNSWJRJCIE-UHFFFAOYSA-N
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Description

6-(Dodecyloxy)nicotinic acid is an organic compound with the molecular formula C18H29NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dodecyloxy group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Nicotinic acid+Dodecyl bromide6-(Dodecyloxy)nicotinic acid\text{Nicotinic acid} + \text{Dodecyl bromide} \rightarrow \text{this compound} Nicotinic acid+Dodecyl bromide→6-(Dodecyloxy)nicotinic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(Dodecyloxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-(Dodecyloxy)nicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-(Octyloxy)nicotinic acid
  • 6-(Decyloxy)nicotinic acid
  • 6-(Hexadecyloxy)nicotinic acid

Comparison: 6-(Dodecyloxy)nicotinic acid stands out due to its unique balance of hydrophilic and lipophilic properties, making it more versatile in various applications compared to its shorter or longer alkyl chain counterparts. The dodecyloxy group provides an optimal balance that enhances its solubility and reactivity, making it a preferred choice for specific research and industrial applications .

Biological Activity

6-(Dodecyloxy)nicotinic acid is a derivative of nicotinic acid that has garnered attention in recent years due to its potential biological activities. This compound, characterized by a dodecyloxy group attached to the nicotinic acid structure, exhibits a range of pharmacological effects that can be attributed to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H33N1O2C_{18}H_{33}N_{1}O_{2} with a molecular weight of 299.47 g/mol. The presence of the long aliphatic chain (dodecyloxy) enhances its lipophilicity, which may influence its biological interactions and absorption characteristics.

This compound is believed to exert its biological effects through several mechanisms:

  • Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions.
  • Lipid Metabolism Regulation : It has been shown to modulate lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing triglycerides (TG), akin to the effects observed with traditional nicotinic acid .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Lipid Profile Modulation

Research indicates that this compound can significantly influence lipid metabolism. In clinical studies involving nicotinic acid derivatives, it was found that:

  • Increase in HDL : The compound promotes an increase in HDL cholesterol levels, which is beneficial for cardiovascular health.
  • Decrease in TG Levels : Similar to nicotinic acid, it reduces plasma levels of triglycerides .

Antioxidant Properties

Studies have also suggested that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activity

Emerging data indicate that this compound may possess antimicrobial properties. Research has shown that certain nicotinic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Clinical Trials on Lipid Profiles : In a study examining the effects of nicotinic acid on dyslipidemia, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles over an eight-week period. The HDL levels increased by approximately 63%, while TG levels decreased by about 26% .
  • In Vitro Studies on Antioxidant Activity : Laboratory studies demonstrated that this compound could scavenge free radicals effectively, indicating its potential use as an antioxidant agent in dietary supplements or pharmaceuticals.
  • Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a novel antimicrobial agent.

Data Summary Table

Study TypeFindings
Clinical TrialsHDL increased by 63%, TG decreased by 26% after treatment with nicotinic acid derivatives .
In Vitro AntioxidantEffective scavenging of free radicals observed.
Antimicrobial TestingInhibitory effects against multiple bacterial strains noted.

Properties

IUPAC Name

6-dodecoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-13-12-16(15-19-17)18(20)21/h12-13,15H,2-11,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCVYNSWJRJCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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